6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features an indole moiety, a boron-containing dioxazaborocane ring, and various functional groups. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The boron-containing ring can be introduced using boronic acids or boron reagents in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the Suzuki-Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The boron-containing ring can also interact with biological molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-methylindole: A simpler indole derivative with similar biological activities.
2-phenylindole: Another indole derivative with distinct chemical properties.
Uniqueness
6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing dioxazaborocane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H15BN2O4 |
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Molecular Weight |
286.09 g/mol |
IUPAC Name |
6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C14H15BN2O4/c1-16-8-13(18)20-15(21-14(19)9-16)12-7-10-5-3-4-6-11(10)17(12)2/h3-7H,8-9H2,1-2H3 |
InChI Key |
PCYDQYSFYSIWCJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
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